2-{[(E)-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-[(E)-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with bromine, dichlorophenyl, and methoxy groups, making it a highly functionalized molecule.
Preparation Methods
The synthesis of 2-[(E)-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE can be achieved through a multi-step process involving various organic reactions. One common synthetic route involves the condensation of 5-bromo-2-[(2,4-dichlorophenyl)methoxy]benzaldehyde with 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in the presence of a suitable base. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
2-[(E)-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: The compound’s structure suggests potential biological activity, which could be explored in drug discovery and development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.
Medicine: If the compound demonstrates significant biological activity, it could be developed into a therapeutic agent for treating various diseases. Preclinical studies would be necessary to evaluate its efficacy and safety.
Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-[(E)-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE include other benzothiophene derivatives and compounds with similar functional groups. Some examples include:
2-[(E)-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE: This compound shares the benzothiophene core and similar substituents, making it a close analog.
2-[(E)-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE: Another analog with slight variations in the substituents, which could lead to differences in biological activity and chemical reactivity.
The uniqueness of 2-[(E)-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE lies in its specific combination of functional groups and the potential for diverse chemical and biological applications.
Properties
Molecular Formula |
C23H17BrCl2N2OS |
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Molecular Weight |
520.3 g/mol |
IUPAC Name |
2-[(E)-[5-bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C23H17BrCl2N2OS/c24-16-6-8-21(29-13-14-5-7-17(25)10-20(14)26)15(9-16)12-28-23-19(11-27)18-3-1-2-4-22(18)30-23/h5-10,12H,1-4,13H2/b28-12+ |
InChI Key |
RYEKHQHULKUKTA-KVSWJAHQSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C=CC(=C3)Br)OCC4=C(C=C(C=C4)Cl)Cl)C#N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC(=C3)Br)OCC4=C(C=C(C=C4)Cl)Cl)C#N |
Origin of Product |
United States |
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